

Application Note: Bongkreikic Acid Applications in Apoptosis Research

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Compound of Interest

Compound Name: *Bongkreikic Acid (ammonium salt)*

Cat. No.: *B1163429*

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Introduction: The Mechanistic Imperative

Bongkreikic acid (BKA) is a specific ligand for the Adenine Nucleotide Translocator (ANT), a critical carrier protein located in the inner mitochondrial membrane (IMM).^{[1][2][3]} While historically identified as a respiratory toxin produced by *Burkholderia gladioli* pathovar *cocovenenans*, BKA has become an indispensable tool in apoptosis research.^[1] Its utility lies in its unique ability to inhibit the Mitochondrial Permeability Transition Pore (MPTP)—a "point of no return" in the intrinsic apoptotic pathway.

Unlike Cyclosporin A (CsA), which targets Cyclophilin D, BKA targets the ANT, locking it in a specific conformation that resists pore formation.^[1] This application note details the mechanistic rationale, experimental protocols, and critical controls for using BKA to dissect mitochondrial-dependent cell death.

Mechanism of Action

To use BKA effectively, one must understand its structural influence on the ANT. The ANT cycles between two conformations to transport ADP and ATP:

- c-state: Cytosol-facing (open to intermembrane space).^[1]

- m-state: Matrix-facing (open to mitochondrial matrix).[1][4]

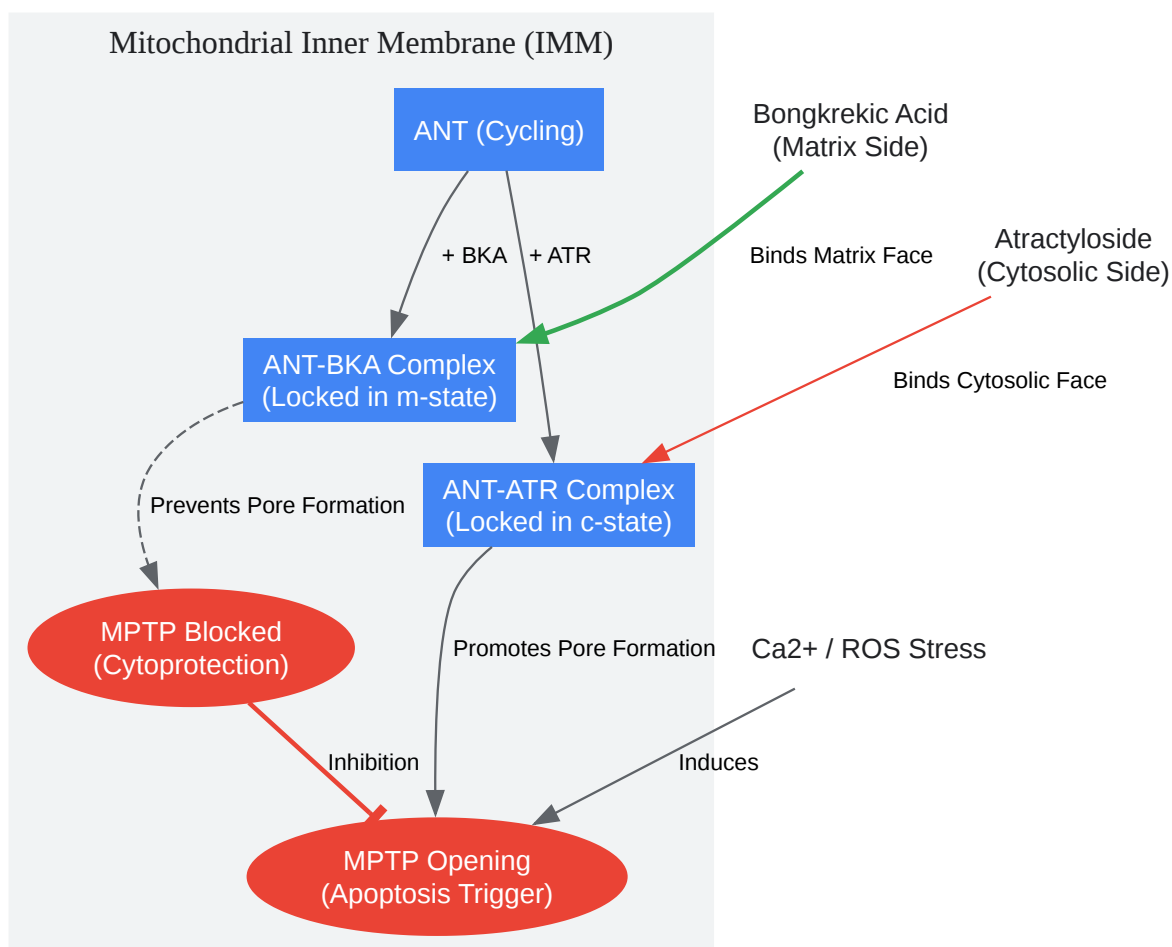
The BKA Effect: BKA permeates the IMM and binds to the ANT on the matrix side. It locks the transporter in the m-state.[5] In this "closed" conformation, the ANT cannot undergo the structural rearrangement required to form the high-conductance MPTP channel. This prevents the sudden loss of mitochondrial membrane potential (

) and the release of pro-apoptotic factors like Cytochrome

.

Contrast with Atractyloside (ATR): ATR binds the ANT from the cytosolic side, locking it in the c-state, which promotes MPTP opening.[5]

Visualization: ANT Conformation and BKA Inhibition[6]



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Figure 1: BKA locks the ANT in the matrix-facing (m-state) conformation, preventing the structural transition necessary for MPTP formation, effectively blocking the apoptotic cascade at the mitochondrial level.[1]

Application 1: Mitochondrial Swelling Assay (In Vitro)

This is the "gold standard" assay for validating MPTP inhibition. When the MPTP opens, water rushes into the matrix, causing the mitochondria to swell and the outer membrane to rupture. This is measured as a decrease in light scattering (absorbance) at 540 nm.[1]

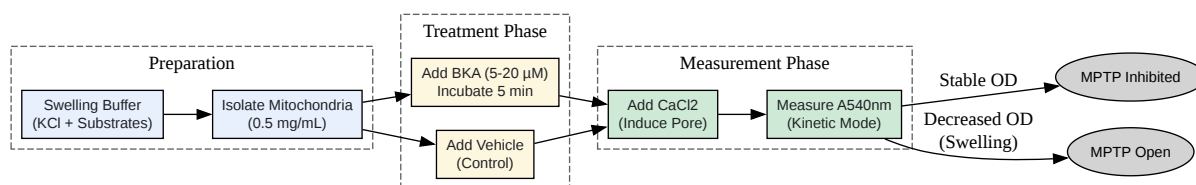
Materials

- Isolated Mitochondria: Rat liver or heart mitochondria are standard (final conc.[1] 0.5 mg/mL).[1][5]
- Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄.[1][5]
- Substrates: 5 mM Succinate (energizes Complex II) + 2 μM Rotenone (blocks Complex I to prevent backflow).[1]
- Inducer: CaCl₂ (typically 50–200 μM, titration required).[1]
- Bongkreikic Acid Stock: 10 mM in DMSO or alkaline solution.[1]

Protocol

- Preparation: Resuspend isolated mitochondria in Swelling Buffer at 0.5 mg/mL. Keep on ice.
- Baseline: Aliquot into a cuvette or 96-well plate. Record baseline Absorbance (A₅₄₀) for 1 minute.
- Treatment: Add BKA (Final concentration: 5–20 μM) to the test group. Add Vehicle (DMSO) to the control. Incubate for 2–5 minutes at 25°C.
 - Note: BKA requires time to penetrate the matrix; do not skip incubation.
- Induction: Add CaCl₂ bolus to induce swelling.
- Measurement: Monitor A₅₄₀ continuously for 10–15 minutes.
 - Result: Control mitochondria will show a rapid decrease in A₅₄₀ (swelling).[1] BKA-treated mitochondria should maintain stable absorbance.[1]

Experimental Workflow



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Figure 2: Workflow for the Mitochondrial Swelling Assay. BKA prevents the refractive index change associated with matrix expansion.

Application 2: Inhibition of Apoptosis in Cell Culture

BKA is lipophilic and can permeate intact cells, making it useful for verifying if a specific apoptotic stimulus is MPTP-dependent.[1]

Critical Considerations

- **Metabolic Impact:** BKA inhibits ANT, which stops ADP entry into the matrix.[2][6] This halts oxidative phosphorylation (ATP synthesis).[1] Prolonged exposure (>24h) or high doses (>50 µM) can induce necrosis due to ATP depletion, confounding results.[1]
- **Window of Protection:** BKA is best used in short-term assays (4–12 hours) where the primary readout is mitochondrial integrity () rather than long-term survival.[1]

Protocol

- **Seeding:** Seed cells (e.g., HeLa, Hepatocytes, Cardiomyocytes) in appropriate media.[1]
- **Pre-treatment:** Replace media with fresh media containing BKA (10–50 µM).[1]
 - **Control:** Vehicle (DMSO).[1][7]

- Incubation: 1–2 hours prior to stress induction to allow matrix accumulation.[1]
- Stress Induction: Add apoptotic trigger (e.g., Palmitate, H₂O₂).[1]
- Readout:
 - Loss: Stain with TMRM (Tetramethylrhodamine, methyl ester) or JC-1.[1] Analyze via Flow Cytometry or Fluorescence Microscopy.[1]
 - Cytochrome c Release: Perform subcellular fractionation (Cytosol vs. Mito pellet) and Western Blot for Cytochrome c.[1]

Data Interpretation Table

Experimental Condition	Expected (TMRM Signal)	Cytochrome Location	Interpretation
Control (No Stress)	High (Bright)	Mitochondrial	Healthy Mitochondria
Stress + Vehicle	Low (Dim)	Cytosolic	MPTP Open (Apoptosis)
Stress + BKA (25 µM)	High (Maintained)	Mitochondrial	MPTP-Dependent Cell Death
Stress + BKA (High Dose)	Low (Dim)	Cytosolic/Diffuse	Toxicity/ATP Depletion

Technical Reference Data

Solubility and Handling

- Solubility: Soluble in DMSO (up to 100 mg/mL) or 0.01 M NH₄OH (alkaline water).[1] Insoluble in neutral water.[1]
- Stability: Stock solutions in DMSO are stable for 3 months at -20°C.[1][4]
- Safety:WARNING: BKA is a potent toxin (LD50 ~1 mg/kg in humans).[1] Handle with extreme care in a fume hood. It is the causative agent of "Bongkrek" food poisoning.

Comparison of MPTP Modulators

Compound	Target	Binding Site	Effect on ANT	Effect on MPTP
Bongkrelic Acid (BKA)	ANT	Matrix (Inner)	Locks m-state	Inhibits (Closes)
Atractyloside (ATR)	ANT	Cytosol (Outer)	Locks c-state	Activates (Opens)
Cyclosporin A (CsA)	Cyclophilin D	Matrix	Prevents CypD-ANT interaction	Inhibits (Desensitizes)

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